molecular formula C15H11O4+ B1603324 Guibourtinidin ion CAS No. 23130-31-6

Guibourtinidin ion

Cat. No. B1603324
CAS RN: 23130-31-6
M. Wt: 255.24 g/mol
InChI Key: ZGQPDIBIQDDUNF-UHFFFAOYSA-O
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Description

Guibourtinidin is an anthocyanidin , a type of flavonoid compound. It forms tannins called leucoguibourtinidins or proguibourtinidins . These compounds are found in various plant sources and contribute to their coloration.


Molecular Structure Analysis

Guibourtinidin has the following molecular formula: C15H11O4+Cl− with a molar mass of 255.24 g/mol . Its structure includes a chromenylium core with hydroxyl groups and a chloride ion.


Physical And Chemical Properties Analysis

Scientific Research Applications

Heartwood Component

Guibourtinidin, also known as (+)-7,4’ dihydroxyflavan-3:4-diol, has been isolated from the heartwood of Guibourtia coleosporma . This suggests that it could play a role in the plant’s defense mechanisms, although further research would be needed to confirm this.

Potential Application in Intestinal Diseases

Research has suggested that Guibourtinidin could have potential applications in the treatment of intestinal diseases . The compound could be used in the development of intestinal organoids, which are derived from self-renewal and self-organization intestinal stem cells (ISCs). These organoids can replicate the genetic characteristics, functions, and structures of the original tissues, providing a new strategy for studying various intestinal diseases in vitro .

3. Role in Inflammatory Bowel Diseases (IBD) The role of intestinal epithelial cells (IECs) played in the pathogenesis of inflammatory bowel diseases (IBD) and the treatment of intestinal epithelial dysfunction will be highlighted . Guibourtinidin could potentially be used in the development of new therapeutic approaches for IBD .

Use in Tissue Regeneration

With further translational research, intestinal organoids, potentially developed with the help of Guibourtinidin, may have the potential to be used for repairing damaged intestines or compensating for the loss of human intestinal function .

Potential Application in Precision Medicine

Intestinal organoids developed with Guibourtinidin could be used in various aspects of precision medicine, such as tissue regeneration, gene therapy, and personalized medicine .

Safety and Hazards

Guibourtinidin chloride is not classified as hazardous .

Mechanism of Action

Target of Action

Guibourtinidin, also known as Flavylium, 3,4’,7-trihydroxy- or Guibourtinidin ion, is an anthocyanidin Anthocyanidins are a type of flavonoid, a class of compounds with antioxidant effects

Biochemical Pathways

Anthocyanidins, including Guibourtinidin, are known to form tannins called leucoguibourtinidins or proguibourtinidins . These tannins are part of larger biochemical pathways involved in plant metabolism and defense.

properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQPDIBIQDDUNF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607810
Record name 3,4′,7-Trihydroxyflavylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4',7-Trihydroxyflavylium

CAS RN

23130-31-6
Record name 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23130-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guibourtinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4′,7-Trihydroxyflavylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUIBOURTINIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K4V6C6T6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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